molecular formula C8H13NO5 B8741457 methyl 2-[2-(propan-2-ylideneamino)oxyacetyl]oxyacetate CAS No. 114046-35-4

methyl 2-[2-(propan-2-ylideneamino)oxyacetyl]oxyacetate

Cat. No.: B8741457
CAS No.: 114046-35-4
M. Wt: 203.19 g/mol
InChI Key: XRGASIIWBGQTPN-UHFFFAOYSA-N
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Description

methyl 2-[2-(propan-2-ylideneamino)oxyacetyl]oxyacetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isopropylidene group, an aminooxy group, and a methoxy-oxoethyl ester group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of methyl 2-[2-(propan-2-ylideneamino)oxyacetyl]oxyacetate typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often require specific reaction conditions such as controlled temperature, pH, and the use of catalysts. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common reagents used in the synthesis include isopropylidene derivatives, aminooxy compounds, and methoxy-oxoethyl esters.

Chemical Reactions Analysis

methyl 2-[2-(propan-2-ylideneamino)oxyacetyl]oxyacetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

methyl 2-[2-(propan-2-ylideneamino)oxyacetyl]oxyacetate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers are exploring its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[2-(propan-2-ylideneamino)oxyacetyl]oxyacetate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

methyl 2-[2-(propan-2-ylideneamino)oxyacetyl]oxyacetate can be compared with other similar compounds, such as:

    (((Isopropylidene)amino)oxy)acetic acid: This compound lacks the methoxy-oxoethyl ester group, which may result in different chemical properties and applications.

    (((Isopropylidene)amino)oxy)acetic acid methyl ester: This compound has a methyl ester group instead of a methoxy-oxoethyl ester group, which may affect its reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

114046-35-4

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 2-[2-(propan-2-ylideneamino)oxyacetyl]oxyacetate

InChI

InChI=1S/C8H13NO5/c1-6(2)9-14-5-8(11)13-4-7(10)12-3/h4-5H2,1-3H3

InChI Key

XRGASIIWBGQTPN-UHFFFAOYSA-N

Canonical SMILES

CC(=NOCC(=O)OCC(=O)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

980 ml of water, 328 g of hydroxylammonium sulfate and 460 ml of toluene are initially introduced at from 20° to 50° C. and 232 g (4 mol) of acetone and 320 g (4 mol) of conc. sodium hydroxide solution are simultaneously added dropwise at pH 4.5 to 5.0. To complete the reaction, the mixture is stirred for about 1/2 hour and the phases are separated at from 30° to 40° C. The water phase is extracted twice by shaking with 460 ml of toluene. The entire organic phase is refluxed under reduced pressure (55° C.) at 100-200 mbar. For salt formation, 320 g (4 mol) of conc. sodium hydroxide solution are added dropwise and 250 g of water are simultaneously removed. Toluene is then distilled off at the same temperature and 2,000 ml of DMF are added. 466 g (4 mol) of Na chloroacetate are added to the crystal mash at 50° C. in portions and the mixture is stirred at 50° C. for 5 hours. 433 g (4 mol) of methyl chloroacetate are then added dropwise at from 50° to 55° C., stirring of the mixture is continued at 55° C. for 10 hours and DMF is then distilled over at the same temperature and under reduced pressure. The residue is taken up in toluene and washed with water. After a fractional distillation at 100° C./0.2 mm Hg, 531 g of final product are obtained. This corresponds to a total yield over all stages of 65.3% of theory. The product is obtained in a GC purity of 99.9% and has a refractive index nD20 of 1.4469.
Quantity
320 g
Type
reactant
Reaction Step One
[Compound]
Name
Na chloroacetate
Quantity
466 g
Type
reactant
Reaction Step Two
Quantity
433 g
Type
reactant
Reaction Step Three
Quantity
328 g
Type
reactant
Reaction Step Four
Quantity
232 g
Type
reactant
Reaction Step Four
Quantity
320 g
Type
reactant
Reaction Step Four
Quantity
460 mL
Type
reactant
Reaction Step Four
Name
Quantity
980 mL
Type
solvent
Reaction Step Four

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